molecular formula C17H18FN3O3S3 B4540380 methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate

methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate

Cat. No. B4540380
M. Wt: 427.5 g/mol
InChI Key: YBFVMCLZQPPREB-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are synthesized through complex organic reactions, often involving steps like acylation, hydrazination, and esterification. These processes are fundamental in the development of various organic compounds with potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multiple steps, including the formation of acyl hydrazides through hydrazination of esters. An example is the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and subsequent reactions. Unexpected reactions, such as C–S bond cleavage, can occur, highlighting the complexity of these syntheses (Nordin et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds often features thiophene rings substituted with various functional groups. Crystal structure analysis reveals stabilization by intra- and intermolecular hydrogen bonds, indicating how molecular arrangement can influence the compound's properties (Vasu et al., 2004).

Chemical Reactions and Properties

Reactivity with other chemical entities, such as orthoesters, amines, and hydrazines, can lead to the formation of novel compounds, including pyrimidinones and thienotriazepin-ones. These reactions are crucial for the functionalization of the thiophene moiety and have implications for the compound's utility in further synthetic applications (Hajjem et al., 2010).

properties

IUPAC Name

methyl 2-[[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]carbamothioylamino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S3/c1-10-7-13(16(23)24-2)15(27-10)19-17(25)21-20-14(22)9-26-8-11-3-5-12(18)6-4-11/h3-7H,8-9H2,1-2H3,(H,20,22)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFVMCLZQPPREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=S)NNC(=O)CSCC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2-{[(4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-5-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
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methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
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methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
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methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
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methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
Reactant of Route 6
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methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate

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